Trichlorophloroglucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorophloroglucinol is an organic compound that belongs to the class of polyphenols. It is a derivative of phloroglucinol, which is a benzenetriol. This compound is characterized by the presence of three chlorine atoms attached to the benzene ring, making it a trichlorinated derivative. This compound is known for its applications in various fields, including pharmaceuticals, agriculture, and chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trichlorophloroglucinol can be synthesized through several methods. One common method involves the reaction of hexachlorobenzene with sodium propylate or sodium isopropylate in an aprotic solvent at temperatures ranging from 50 to 250°C. This reaction forms this compound tripropylether or this compound triisopropylether, which are then dechlorinated using metallic sodium and subsequently hydrolyzed to form this compound .
Industrial Production Methods
Industrial production of this compound often involves the reduction of 1,3,5-trinitrobenzene to 1,3,5-triaminobenzene, followed by hydrolysis to form phloroglucinol. The phloroglucinol is then chlorinated to produce this compound. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Trichlorophloroglucinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: It can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phloroglucinol derivatives.
Substitution: Hydroxylated or alkylated derivatives of this compound.
Scientific Research Applications
Trichlorophloroglucinol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: this compound is studied for its potential antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of trichlorophloroglucinol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by inhibiting specific enzymes and disrupting cellular processes. For example, its antimicrobial activity is thought to result from the disruption of microbial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Trichlorophloroglucinol can be compared with other similar compounds, such as:
Phloroglucinol: The parent compound, which lacks the chlorine atoms.
Hydroxyquinol: Another benzenetriol isomer with hydroxyl groups at different positions.
Pyrogallol: A benzenetriol isomer with hydroxyl groups at positions 1, 2, and 3.
Uniqueness
This compound is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to its non-chlorinated counterparts. This makes it valuable in specific applications where chlorinated derivatives are preferred .
Properties
CAS No. |
56961-23-0 |
---|---|
Molecular Formula |
C6H3Cl3O3 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
2,4,6-trichlorobenzene-1,3,5-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H |
InChI Key |
MHKCQYLJFGNSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)O)Cl)O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.